![molecular formula C8H8N3S+ B10760045 Thieno[2,3-b]pyridine-2-carboxamidine](/img/structure/B10760045.png)
Thieno[2,3-b]pyridine-2-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-B]Pyridine-2-Carboxamidine is a heterocyclic compound belonging to the class of thienopyridines. These compounds are characterized by a thiophene ring fused to a pyridine ring. The thiophene ring is a five-membered ring consisting of four carbon atoms and one sulfur atom, while the pyridine ring is a six-membered ring consisting of five carbon atoms and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-B]Pyridine-2-Carboxamidine typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials. One common method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-B]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-B]Pyridine-2-Carboxamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of this compound .
Scientific Research Applications
Thieno[2,3-B]Pyridine-2-Carboxamidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an inhibitor of various enzymes, including tyrosyl-DNA phosphodiesterase I and phospholipase D.
Medicine: The compound exhibits pharmacological activities such as anticancer, antifungal, anti-inflammatory, and antiviral properties.
Industry: this compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Thieno[2,3-B]Pyridine-2-Carboxamidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tyrosyl-DNA phosphodiesterase I by binding to its active site, thereby preventing the enzyme from catalyzing the repair of DNA breaks. Additionally, the compound can modulate the activity of Pim-1 kinase, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
- Thieno[2,3-B]Pyridine-2-Carboxamide
- Thieno[2,3-B]Pyridine-2-Carboxylic Acid
- Thieno[2,3-B]Pyridine-2-Thiol
Comparison: Thieno[2,3-B]Pyridine-2-Carboxamidine is unique due to its carboxamidine functional group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide, carboxylic acid, and thiol analogs. The presence of the carboxamidine group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H8N3S+ |
|---|---|
Molecular Weight |
178.24 g/mol |
IUPAC Name |
[amino(thieno[2,3-b]pyridin-2-yl)methylidene]azanium |
InChI |
InChI=1S/C8H7N3S/c9-7(10)6-4-5-2-1-3-11-8(5)12-6/h1-4H,(H3,9,10)/p+1 |
InChI Key |
GZEJMYFXZMUAEC-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)C(=[NH2+])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


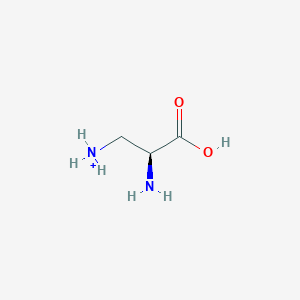
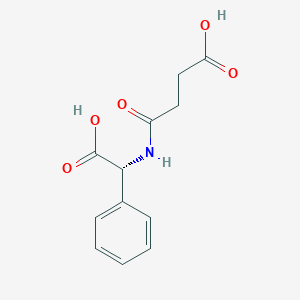
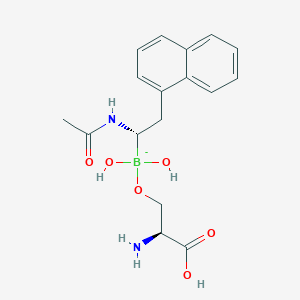
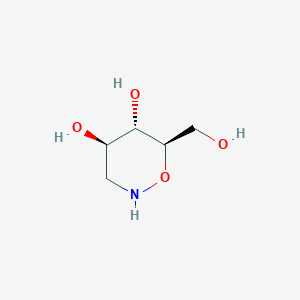
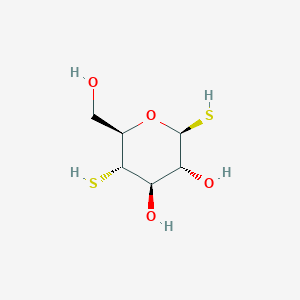
![n-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide](/img/structure/B10759989.png)
![N-[Tosyl-D-prolinyl]amino-ethanethiol](/img/structure/B10759992.png)
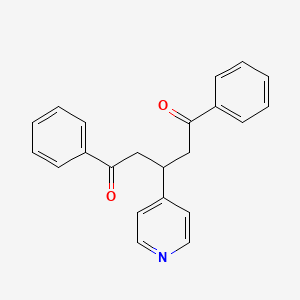

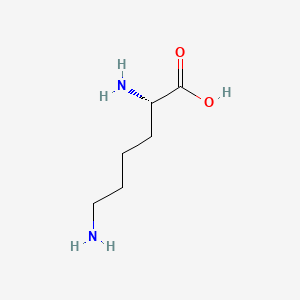
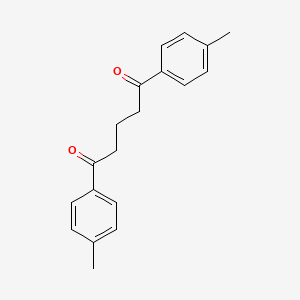
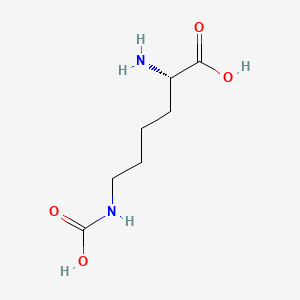

![N-{(2R)-2-Hydroxy-2-[(8S,11S)-8-isopropyl-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-11-YL]ethyl}-N-isopentylbenzenesulfonamide](/img/structure/B10760038.png)
